molecular formula C12H14N2O4S3 B2972554 3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798640-62-6

3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2972554
CAS RN: 1798640-62-6
M. Wt: 346.43
InChI Key: QZEHILHEKXEOGL-UHFFFAOYSA-N
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Description

The compound “3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiazolidine moiety, a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . It also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiazolidinediones, including compounds similar to the one , are synthesized through a variety of chemical reactions, often involving the condensation of aldehydes with thiols or the cyclization of thiosemicarbazides. These compounds are characterized by their heterocyclic structure, which can be modified to produce derivatives with diverse biological activities (Shibuya, 1984).

Biological Activities and Applications

  • Thiazolidinediones have been explored for their antihyperglycemic properties, showing potential as oral agents in models of diabetes. Modifications to the thiazolidinedione core, including variations in the sulfonyl and aryl groups, have been shown to influence their biological activity, highlighting their potential in therapeutic applications (Wrobel et al., 1998).
  • Some derivatives of thiazolidinediones have exhibited significant antiproliferative activity against various human cancer cell lines, suggesting their potential in cancer research. The presence of specific functional groups and the substitution pattern on the aromatic rings have been identified as key factors influencing their cytotoxic properties (Chandrappa et al., 2008).
  • The incorporation of thiazolidinedione moieties into other heterocyclic frameworks, such as pyridines and purines, has been investigated for their hypoglycemic and hypolipidemic activities, demonstrating the versatility of the thiazolidinedione core in medicinal chemistry (Kim et al., 2004).

Research and Development

  • The development of novel thiazolidinedione derivatives continues to be a significant area of research, with studies focusing on their synthesis, characterization, and evaluation of biological activities. These efforts aim to expand the understanding of their mechanisms of action and to identify potential new therapeutic agents for various diseases (Novotortsev et al., 2021).

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

3-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S3/c1-8-2-3-11(20-8)21(17,18)13-5-4-9(6-13)14-10(15)7-19-12(14)16/h2-3,9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEHILHEKXEOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

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